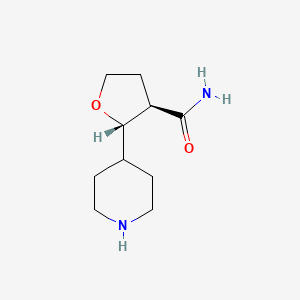
rac-(2r,3s)-2-(piperidin-4-yl)oxolane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(2r,3s)-2-(piperidin-4-yl)oxolane-3-carboxamide is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.266. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Rac-(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide is a chiral compound that features an oxolane ring and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of diacylglycerol acyltransferase (DGAT) enzymes, which are critical in lipid metabolism and associated with metabolic disorders such as obesity and diabetes .
Chemical Structure and Properties
The structural formula of this compound includes:
- Oxolane Ring : A five-membered cyclic ether that enhances the compound's reactivity.
- Piperidine Moiety : A six-membered nitrogen-containing ring that contributes to the pharmacological properties.
- Carboxamide Group : Provides potential for hydrogen bonding and increases solubility in biological systems.
The primary mechanism of action for this compound involves its inhibition of DGAT enzymes. This inhibition can lead to alterations in lipid synthesis pathways, making it a candidate for therapeutic applications in treating metabolic disorders. The compound's ability to modulate these pathways suggests its potential utility in drug development aimed at obesity and diabetes management .
Inhibition of Diacylglycerol Acyltransferase (DGAT)
Research indicates that this compound effectively inhibits DGAT enzymes. This inhibition can disrupt triglyceride synthesis, which is crucial for managing conditions related to lipid metabolism.
Table 1: Biological Activity Summary
| Biological Activity | Target Enzyme | Effect |
|---|---|---|
| DGAT Inhibition | DGAT1 & DGAT2 | Reduces triglyceride synthesis |
Case Studies
Several studies have evaluated the biological effects of this compound:
- Study on Lipid Metabolism : In vitro assays demonstrated that the compound significantly reduced triglyceride accumulation in adipocytes by inhibiting DGAT activity. This suggests a potential role in obesity treatment .
- Diabetes Management : Animal models treated with this compound showed improved glycemic control and reduced body weight compared to controls, indicating its efficacy in managing type 2 diabetes .
Interaction Studies
Interaction studies are essential for understanding the compound's mechanism of action. Techniques such as radiolabeled ligand binding assays and electrophysiological recordings have been employed to assess how this compound influences enzyme activity and lipid metabolism pathways.
Table 2: Interaction Study Findings
| Study Type | Methodology | Findings |
|---|---|---|
| Binding Affinity Assays | Radiolabeled Ligand Binding | High affinity for DGAT enzymes |
| Electrophysiological Studies | Patch-Clamp Techniques | Modulation of ion channel activity |
Propiedades
IUPAC Name |
(2S,3R)-2-piperidin-4-yloxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c11-10(13)8-3-6-14-9(8)7-1-4-12-5-2-7/h7-9,12H,1-6H2,(H2,11,13)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJELIHSPSFAWIA-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2C(CCO2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)N)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













